molecular formula C18H18N2O5 B1582974 Diethyl azoxybenzene-4,4'-dicarboxylate CAS No. 6421-04-1

Diethyl azoxybenzene-4,4'-dicarboxylate

Cat. No.: B1582974
CAS No.: 6421-04-1
M. Wt: 342.3 g/mol
InChI Key: LOOVRYZFUGHEMF-UHFFFAOYSA-N
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Scientific Research Applications

Diethyl azoxybenzene-4,4’-dicarboxylate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for Diethyl azoxybenzene-4,4’-dicarboxylate is not detailed in the search results, it’s important to handle it with care, as with all chemical reagents . It should be stored under inert gas to avoid air sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl azoxybenzene-4,4’-dicarboxylate can be synthesized through the esterification of azoxybenzene-4,4’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for diethyl azoxybenzene-4,4’-dicarboxylate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and efficient separation techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl azoxybenzene-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azoxy group to an azo or amine group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Azo or amine derivatives.

    Substitution: Products with substituted ester groups.

Mechanism of Action

The mechanism of action of diethyl azoxybenzene-4,4’-dicarboxylate involves its interaction with molecular targets through its azoxy group. The compound can undergo redox reactions, influencing various biochemical pathways. The azoxy group can interact with enzymes and proteins, potentially modifying their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene-4,4’-dicarboxylic acid: Similar structure but lacks the ester groups.

    Diethyl azoxybenzoate: Similar ester groups but different aromatic substitution pattern.

    Azoxybenzene: Lacks the carboxylate ester groups.

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)-(4-ethoxycarbonylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVRYZFUGHEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884309
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6421-04-1, 34241-38-8
Record name Diethyl azoxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401032
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4,4'-azoxybisbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diethyl azoxybenzene-4,4′-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8N5PWW9RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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